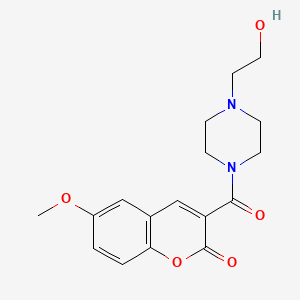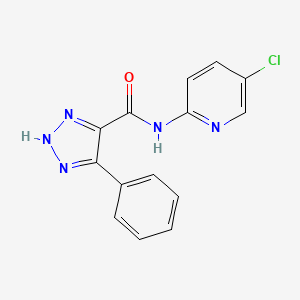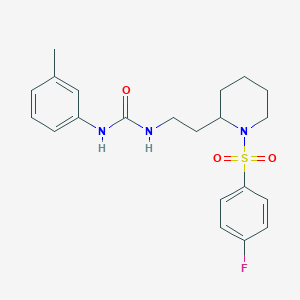
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community for its potential use as a biological tool. This compound is also known as LY294002 and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Biological Activity
Anticancer Activity : Compounds related to 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some derivatives exhibited significant anti-proliferative activities, indicating their potential as anticancer agents. The molecular docking studies also supported these findings, demonstrating good binding affinity with Bcl-2 protein, which is crucial for the regulation of apoptosis (Parveen et al., 2017).
Antimicrobial Activity : Novel piperazine linked methylene-bis-coumarins, which could be structurally related to the compound , have shown potent inhibitory activity against various human pathogenic bacterial strains. This underscores the compound's potential application in developing new antimicrobial agents (Nagaraj et al., 2019).
Anti-Inflammatory and Antimicrobial Agent : Certain derivatives have been prepared and screened for their pro-inflammatory cytokines and antimicrobial activity, demonstrating promising anti-inflammatory and potent antimicrobial properties. This suggests the compound's relevance in researching new treatments for inflammation and infections (Hatnapure et al., 2012).
Chemical Synthesis and Modification
- Synthetic Methodology : The compound's framework has been utilized in synthetic chemistry research, focusing on creating novel chemical entities. For instance, the synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry highlights the compound's utility in developing synthetic methodologies (Veerman et al., 2003).
特性
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-6-4-18(5-7-19)8-9-20/h2-3,10-11,20H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAVFQAFPSCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)


![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)
![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

